molecular formula C9H11FO2S B6605221 2-phenylpropane-2-sulfonyl fluoride CAS No. 2229223-43-0

2-phenylpropane-2-sulfonyl fluoride

Cat. No. B6605221
CAS RN: 2229223-43-0
M. Wt: 202.25 g/mol
InChI Key: HAFWZALHNIVQRB-UHFFFAOYSA-N
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Description

2-Phenylpropane-2-sulfonyl fluoride is a type of sulfonyl fluoride, a class of compounds that have emerged as a significant functional group in the field of synthetic chemistry . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are known for their balance of reactivity and stability, which makes them attractive for various applications .


Synthesis Analysis

Sulfonyl fluorides, including 2-phenylpropane-2-sulfonyl fluoride, can be synthesized through various methods. One approach involves the direct fluorosulfonylation with fluorosulfonyl radicals, which has been recognized as a concise and efficient method for producing sulfonyl fluorides . Other synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of 2-phenylpropane-2-sulfonyl fluoride is characterized by a sulfur-fluorine bond, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis . The extent and location of fluorine substitution in the surfactant affect the surfactant properties .


Chemical Reactions Analysis

Sulfonyl fluorides, including 2-phenylpropane-2-sulfonyl fluoride, are known for their unique reactivity. They can engage with nucleophiles under suitable reaction conditions, leading to new activation methods . A flow chemistry approach has been described for their synthesis through an electrochemical oxidative coupling of thiols and potassium fluoride .


Physical And Chemical Properties Analysis

Sulfonyl fluorides, including 2-phenylpropane-2-sulfonyl fluoride, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications . They also have unique properties such as surface tension lowering in aqueous systems, high chemical and thermal stability .

Scientific Research Applications

Organic Synthesis

2-Phenylpropane-2-sulfonyl fluoride serves as a valuable building block in organic synthesis. Its reactivity arises from the sulfonyl fluoride group (–SO2F), which can undergo nucleophilic substitution reactions. Researchers have employed it for the following purposes:

Mechanism of Action

Target of Action

2-Phenylpropane-2-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . It targets active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These targets play crucial roles in various biochemical processes, including enzyme activity and protein function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) processes . This interaction results in the formation of a covalent bond between the sulfonyl fluoride and the target residue, altering the function of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by 2-phenylpropane-2-sulfonyl fluoride is the phenylpropanoid pathway . This pathway is responsible for the synthesis of important secondary metabolites such as lignin and flavonoids . The compound acts as the first key enzyme in the biosynthesis of this pathway, catalyzing the conversion of L-phenylalanine to cinnamic acid .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which suggests they may have good bioavailability .

Result of Action

The result of the action of 2-phenylpropane-2-sulfonyl fluoride is the modification of target proteins, leading to changes in their function . This can have various molecular and cellular effects, depending on the specific protein targeted and the context in which the interaction occurs.

Action Environment

The action, efficacy, and stability of 2-phenylpropane-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s reactivity and stability balance is particularly attractive under physiological conditions, where it resists hydrolysis . .

Safety and Hazards

While specific safety and hazard information for 2-phenylpropane-2-sulfonyl fluoride was not found, it’s important to note that safety data sheets should always be consulted when handling chemical substances. As a general rule, appropriate safety measures should be taken when handling sulfonyl fluorides due to their reactivity .

properties

IUPAC Name

2-phenylpropane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFWZALHNIVQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropane-2-sulfonyl fluoride

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